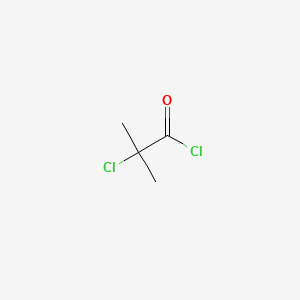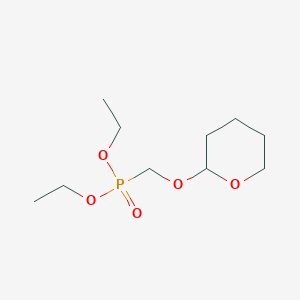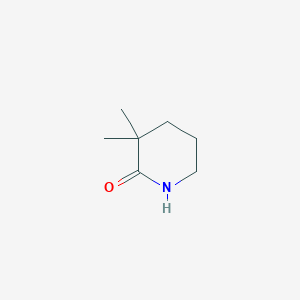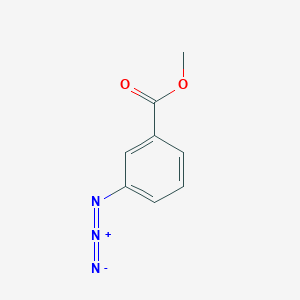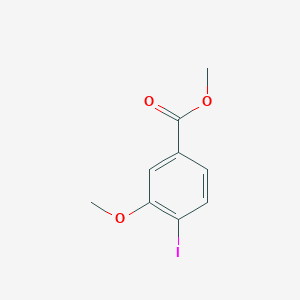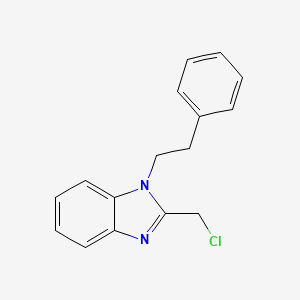
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Übersicht
Beschreibung
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-, also known as CM-PPE, is a synthetic, organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound composed of a benzimidazole ring with a chloromethyl substituent and a phenylethyl substituent. CM-PPE has been used in a variety of laboratory experiments, including synthesis of new compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
- Application : Synthesized for antibacterial activity screening. The derivatives show activity against bacterial strains like Staphylococcus aureus.
- Details : Synthesis involves condensing 2-chloromethyl-1-H-benzimidazole with aromatic amines and heterocyclic compounds.
- Reference : (Patil et al., 2016).
Spectral Characterization and Antimicrobial Studies
- Application : Evaluated for antimicrobial activity against gram-positive and gram-negative bacteria.
- Details : Characterized by IR, 1 H NMR, 13C NMR, and elemental analysis.
- Reference : (Mahalakshmi & Chidambaranathan, 2015).
Structural Studies and Antibacterial Activity
- Application : Investigated for its structural properties and antibacterial activity.
- Details : Extensive structural studies were performed using X-ray crystallography and other spectral analyses.
- Reference : (Abdel Ghani & Mansour, 2012).
Antimicrobial Activity of Benzimidazole Derivatives
- Application : Synthesized compounds evaluated for their antimicrobial activity.
- Details : Involves the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives.
- Reference : (Salahuddin et al., 2017).
Inhibitors of Mammalian DNA Topoisomerase I
- Application : Evaluated as inhibitors of type I DNA topoisomerases in mammals.
- Details : Synthesized derivatives were tested for their effects on mammalian type I DNA topoisomerase activity.
- Reference : (Alpan, Gunes, & Topçu, 2007).
Synthesis and Fungicidal Activity
- Application : Synthesized for fungicidal activities, showing efficacy against commercial fungicides.
- Details : Condensation of 2-Chloromethyl-5H/methyl benzimidazoles with various heterocyclic compounds.
- Reference : (Mishra et al., 1993).
Analgesic and Anti-inflammatory Activities
- Application : Screened for analgesic and anti-inflammatory activities in vivo.
- Details : Synthesis of 2-methylaminobenzimidazole derivatives followed by screening in animal models.
- Reference : (Achar, Hosamani, & Seetharamareddy, 2010).
Synthesis of Novel Benzimidazole Derivatives
- Application : Synthesized for antifungal properties evaluation.
- Details : N-substituted benzimidazole derivatives were synthesized and tested for antifungal efficacy.
- Reference : (VijeyAanandhi & AnbhuleSachin, 2018).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWQQUPXDSZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404254 | |
| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
CAS RN |
89218-90-6 | |
| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

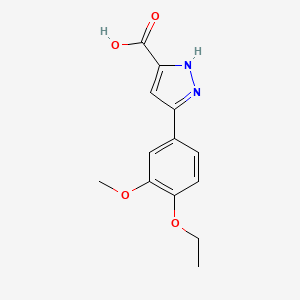
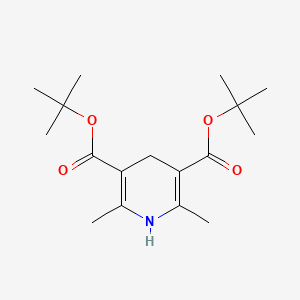
![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)
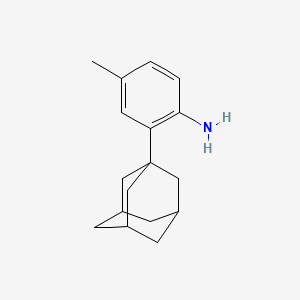
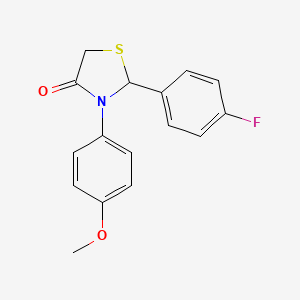
![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)
![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)
